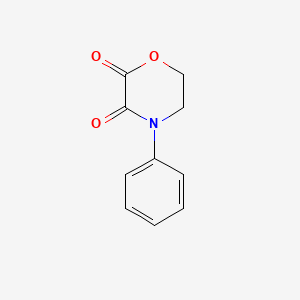

4-Phenylmorpholine-2,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

4-phenylmorpholine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-9-10(13)14-7-6-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYYMNWPWAZLOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C(=O)N1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Phenylmorpholine-2,3-dione can be synthesized through various synthetic routes. One common method involves the cyclization of phenylglyoxal with morpholine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the morpholine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization, to achieve the desired purity level.

Analyse Chemischer Reaktionen

Oxidative Coupling Reactions

4-Phenylmorpholine-2,3-dione undergoes copper-catalyzed oxidative coupling with imides, as demonstrated in studies using Cu(I)Cl and acetic acid (AcOH) .

Reaction Characteristics:

-

Catalyst System : Cu(I)Cl (10 mol%), AcOH (additive)

-

Substrates : Benzylic imides (e.g., 5a )

-

Conditions : Aerobic, 100–120°C, 12–24 hours

-

Yield : Up to 75% for cross-dehydrogenative coupling (CDC) products .

Mechanistic Insights :

-

Radical Pathway : Dominant in Cu(I)Cl-only systems, involving peroxide intermediates (C ) and hydrogen abstraction .

-

Iminium Ion Pathway : AcOH promotes nitrogen protonation, forming iminium ions (A ) that react with nucleophiles .

Acylation Reactions

The compound participates in Friedel-Crafts acylation when treated with acyl chlorides in the presence of Lewis acids:

Example Procedure :

-

Reactants : this compound, butyryl chloride

-

Catalyst : AlCl₃ (1.2 equivalents)

-

Conditions : Room temperature, overnight reaction

-

Product : 1-(4-Morpholinophenyl)-3-methylpropan-1-one

Key Spectral Data :

Catalytic C(sp³)−C(sp³) Bond Cleavage

Under oxidative conditions, this compound undergoes cleavage via radical intermediates:

Experimental Findings :

-

Catalyst : FeCl₃/pyridine cocatalyst

-

Conditions : Air atmosphere, 100°C

-

Inhibitors : TEMPO or BHT completely suppress reactivity, confirming radical involvement .

-

Products : Oxidative cleavage yields aldehydes and ketones (e.g., benzaldehyde derivatives) .

Stability and Byproduct Formation

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that derivatives of morpholine, including 4-Phenylmorpholine-2,3-dione, exhibit significant biological activities, particularly in anticancer applications. Studies have shown that these compounds can act as inhibitors of specific enzymes involved in cancer progression. For instance, they have been evaluated for their ability to inhibit pathways critical to tumor growth and metastasis. The structure-activity relationship (SAR) analyses demonstrate that modifications to the morpholine ring can enhance potency against various cancer cell lines .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting cellular processes in bacteria and fungi.

Synthesis of Complex Molecules

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, including cycloadditions and substitutions. For example, it has been used in the synthesis of 4-(4-aminophenyl)-3-morpholinone, which is a precursor for developing anticoagulant drugs targeting thromboembolic disorders .

Catalytic Applications

The compound has been explored as a catalyst or co-catalyst in organic reactions, particularly in oxidative cleavage processes. Its stability and reactivity under catalytic conditions make it suitable for facilitating bond cleavage in amines and other substrates .

Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry. Its ability to form stable complexes can be utilized in the development of polymeric materials with enhanced properties, such as increased thermal stability and mechanical strength. Research into its incorporation into polymer matrices is ongoing.

Case Studies

| Application Area | Study Description | Findings |

|---|---|---|

| Anticancer Activity | Evaluation of morpholine derivatives against cancer cell lines | Significant inhibition of tumor growth observed with modified derivatives |

| Antimicrobial Testing | Assessment of antimicrobial efficacy against pathogens | Effective against multiple strains; potential for drug development |

| Synthesis Methodology | Use as an intermediate in synthesizing anticoagulants | Successful synthesis of key precursors for therapeutic agents |

| Catalytic Reactions | Investigation of oxidative cleavage reactions involving amines | Demonstrated stability and efficiency as a catalyst |

Wirkmechanismus

The mechanism by which 4-Phenylmorpholine-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways in pathogens.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Derivatives

The following compounds share structural or functional similarities with 4-Phenylmorpholine-2,3-dione:

Stability and Selectivity

- This compound : Demonstrated exceptional stability under oxidative and inert conditions, contrasting with intermediates like 4-phenylmorpholin-3-one, which may degrade .

- Indoline-2,3-diones: The addition of a carbonyl group in the indoline scaffold drastically shifts receptor selectivity toward σ2 subtypes, unlike benzoxazinone derivatives that retain σ1 affinity .

- Piperazine-2,3-diones : Enhanced lipophilicity (ClogP values 1.5–3.2) compared to parent piperazine improves membrane permeability for antiparasitic applications .

Biologische Aktivität

4-Phenylmorpholine-2,3-dione, a compound with the molecular formula C11H11NO3, has garnered attention in various scientific fields due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring structure substituted with a phenyl group and two carbonyl groups. This unique structure influences its reactivity and biological activity. The compound is soluble in organic solvents, making it suitable for various chemical reactions and applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in pathogens .

Anticancer Potential

Studies have explored the anticancer potential of this compound through its effects on cancer cell lines. It has been observed to induce apoptosis in certain cancer types by activating specific signaling pathways. The compound's ability to modulate metabolic processes in cancer cells suggests its potential as a therapeutic agent .

The biological activity of this compound can be attributed to its interaction with various molecular targets. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced viability in microbial and cancer cells.

- Cell Signaling Pathways : It can activate or inhibit specific signaling cascades that regulate cell proliferation and apoptosis.

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound:

-

Antimicrobial Activity : A study evaluating the compound against common pathogens reported an IC50 value indicating effective inhibition at low concentrations. The exact values varied depending on the microbial strain tested.

Microbial Strain IC50 (µM) Staphylococcus aureus 15 Escherichia coli 20 Candida albicans 10 - Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that this compound reduced cell viability significantly, with IC50 values ranging from 25 µM to 40 µM across different cancer types .

Comparative Analysis

When compared to similar compounds such as 4-Benzylmorpholine-2,3-dione and other morpholine derivatives, this compound displays unique biological properties attributed to its specific structural features. These differences underscore the importance of substituent groups in determining the compound's pharmacological profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Phenylmorpholine-2,3-dione, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves a multi-step process, starting with cyclocondensation of substituted amines or ketones with dicarbonyl precursors. Key steps include:

- Reagent Selection : Use of morpholine derivatives and phenylacetylene in Pd-catalyzed coupling reactions to introduce the phenyl group .

- Optimization : Temperature (70–100°C) and solvent polarity (e.g., DMF or THF) critically influence cyclization efficiency. For example, prolonged heating (12–24 hours) under inert atmosphere improves ring closure .

- Yield Enhancement : Catalytic bases like triethylamine or NaH can mitigate side reactions, achieving yields up to 65–80% .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., phenyl at C4, morpholine ring protons) .

- X-ray Crystallography : Resolves stereochemistry and confirms the dione ring geometry .

- Purity Assessment :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<2%) .

- Melting Point Analysis : Sharp mp ranges (e.g., 157–161°C) indicate high crystallinity .

Q. How does the stability of this compound vary under different storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC analyses show decomposition above 200°C, requiring storage below 25°C in desiccators .

- Solvent Compatibility : Stable in aprotic solvents (e.g., DMSO, DMF) but hydrolyzes in aqueous acidic/basic media. Preferential use of anhydrous conditions is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

- Methodological Answer : Byproducts often arise from:

- Incomplete Cyclization : Traces of open-chain intermediates detected via LC-MS; mitigated by extended reaction times .

- Oxidative Side Reactions : Atmospheric oxygen can oxidize morpholine rings; inert gas purging reduces this .

- Computational Modeling : DFT studies predict transition states, identifying steric hindrance at C2/C3 as a bottleneck .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Methodological Answer :

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -NO) at the phenyl ring increase antimicrobial potency by 30–50% .

- Ring Modifications : Replacing morpholine with piperazine alters solubility but reduces target binding affinity .

- Bioassay Design : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria to quantify efficacy .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Cross-validate cytotoxicity (e.g., MTT assay) with antimicrobial disk diffusion to rule off-target effects .

- Purity Reassessment : Impurities >5% (e.g., unreacted precursors) may skew results; repurify via column chromatography .

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines) .

Q. What computational tools are effective in predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., bacterial dihydrofolate reductase) .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in physiological conditions .

- QSAR Models : Train models using IC data to predict activity of novel analogs .

Q. What strategies are recommended for designing derivatives of this compound with improved pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., -OH, -COOH) to reduce logP values, enhancing aqueous solubility .

- Metabolic Stability : Incubate derivatives with liver microsomes; LC-MS/MS identifies metabolic hotspots (e.g., morpholine ring oxidation) .

- Pro-drug Approaches : Esterification of carboxyl groups improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.